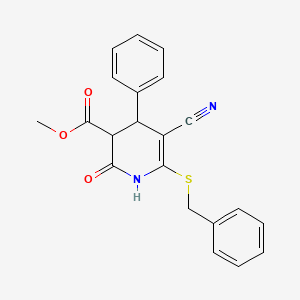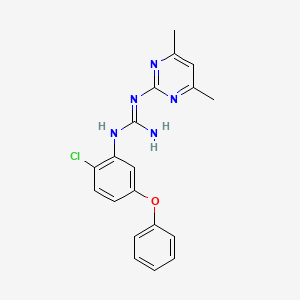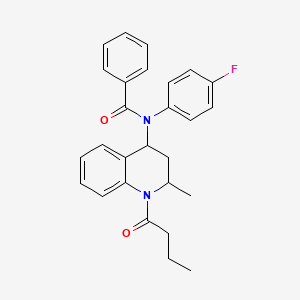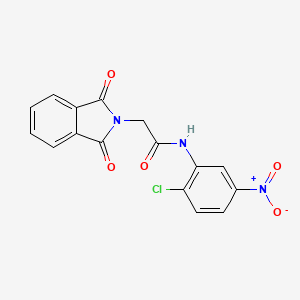
Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a cyano group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems that facilitate the desired transformations efficiently .
化学反応の分析
Types of Reactions
Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
科学的研究の応用
Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
作用機序
The mechanism of action of Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with different substituents. Examples include:
- Methyl 6-(methylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 6-(ethylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate .
Uniqueness
The uniqueness of Methyl 6-(benzylsulfanyl)-5-cyano-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzylsulfanyl group, in particular, provides unique reactivity and potential for interaction with biological targets .
特性
分子式 |
C21H18N2O3S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
methyl 6-benzylsulfanyl-5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C21H18N2O3S/c1-26-21(25)18-17(15-10-6-3-7-11-15)16(12-22)20(23-19(18)24)27-13-14-8-4-2-5-9-14/h2-11,17-18H,13H2,1H3,(H,23,24) |
InChIキー |
QTUAUNVUVCABIP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC=C2)C#N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654881.png)
![4-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11654889.png)
![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)
![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![ethyl 2-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654952.png)
